2,3,5,6-tetramethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide
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Overview
Description
2,3,5,6-tetramethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with four methyl groups and a thiophene-containing cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetramethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Thiophene Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a suitable halide.
Sulfonamide Formation: The sulfonamide group is introduced by reacting a sulfonyl chloride with an amine. In this case, the amine would be the cyclopropylmethylamine derivative.
Final Assembly: The final step involves the coupling of the tetramethylbenzene derivative with the sulfonamide intermediate under suitable conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-tetramethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2,3,5,6-tetramethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2,3,5,6-tetramethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene and cyclopropyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetramethylbenzenesulfonamide: Lacks the thiophene and cyclopropyl groups, making it less complex and potentially less active.
N-[(1-Thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide: Lacks the tetramethyl substitution on the benzene ring, which may affect its binding properties and reactivity.
Uniqueness
2,3,5,6-tetramethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
2,3,5,6-tetramethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S2/c1-12-9-13(2)15(4)17(14(12)3)23(20,21)19-11-18(6-7-18)16-5-8-22-10-16/h5,8-10,19H,6-7,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOJYIRBLIMHAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2(CC2)C3=CSC=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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